molecular formula C15H15NO3 B052092 Carbazomycin G CAS No. 115920-44-0

Carbazomycin G

Cat. No.: B052092
CAS No.: 115920-44-0
M. Wt: 257.28 g/mol
InChI Key: XHIVRAVUXVHJKQ-UHFFFAOYSA-N
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Description

1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one is a complex organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole structure . This is followed by specific functional group modifications to introduce the hydroxy, methoxy, and dimethyl groups at the desired positions on the carbazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups such as nitro, halogen, and hydroxyl groups.

Scientific Research Applications

1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one is unique due to its specific functional groups and their positions on the carbazole ring. These structural features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

115920-44-0

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one

InChI

InChI=1S/C15H15NO3/c1-8-13(19-3)12(17)11-9-6-4-5-7-10(9)16-14(11)15(8,2)18/h4-7,16,18H,1-3H3

InChI Key

XHIVRAVUXVHJKQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(C1(C)O)NC3=CC=CC=C32)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1(C)O)NC3=CC=CC=C32)OC

Synonyms

carbazomycin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbazomycin G
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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